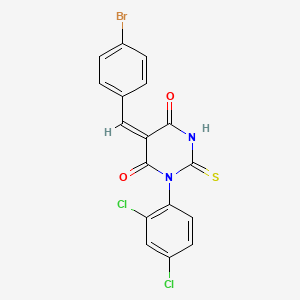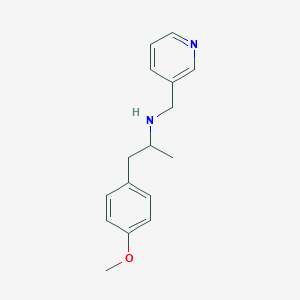
1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine, also known as CPP or CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to a class of compounds known as GABA aminotransferase inhibitors, which are being studied for their potential to treat a range of neurological disorders.
Mecanismo De Acción
1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures and other neurological disorders.
Biochemical and physiological effects:
Studies have shown that 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 has a range of biochemical and physiological effects, including increasing GABA levels in the brain, reducing the risk of seizures, and improving cognitive function. These effects have led to the investigation of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 as a potential treatment for a range of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 is that it has been shown to be highly effective in increasing GABA levels in the brain. This makes it a promising candidate for the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, including the complexity of the synthesis process and the need for a high level of expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115, including investigating its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115, as well as its potential side effects and limitations. Finally, there is a need for the development of new and improved methods for synthesizing 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115, which could help to make it more accessible for use in research and clinical settings.
Métodos De Síntesis
The synthesis of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 involves several steps, including the reaction of cyclopentenone with an amine, followed by a series of chemical reactions to produce the final compound. The synthesis process is complex and requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 has the ability to increase the levels of GABA in the brain, which is a neurotransmitter that plays a critical role in regulating brain activity. This has led to the investigation of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 as a potential treatment for a range of neurological disorders, including epilepsy, anxiety, and addiction.
Propiedades
IUPAC Name |
cyclopenten-1-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14-9-10-17(12-15(14)2)20-18-8-5-11-21(13-18)19(22)16-6-3-4-7-16/h6,9-10,12,18,20H,3-5,7-8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIDGFXXKGTVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}-N-1,2,3-thiadiazol-5-yl-2-thiophenecarboxamide](/img/structure/B6048425.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide](/img/structure/B6048442.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6048450.png)


![N~2~-[(benzylamino)carbonothioyl]leucinamide](/img/structure/B6048484.png)
![7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B6048492.png)
![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)

![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6048513.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6048515.png)
amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B6048519.png)
![8-methoxy-2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6048527.png)